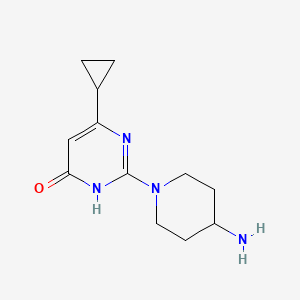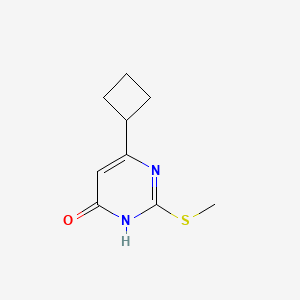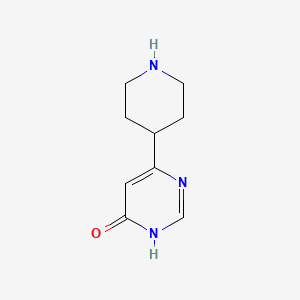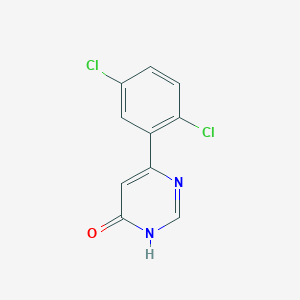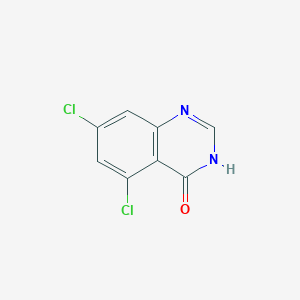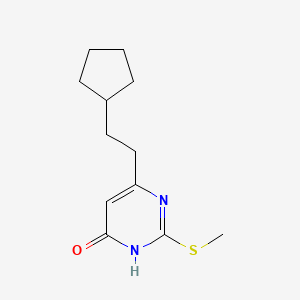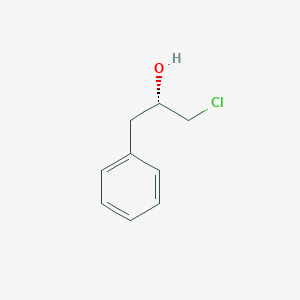
(S)-1-Chloro-3-phenylpropan-2-ol
Übersicht
Beschreibung
(S)-1-Chloro-3-phenylpropan-2-ol, commonly referred to as S-1-CPP, is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biotechnology. It is a chiral compound, meaning it has two forms that are mirror images of each other, known as enantiomers, and is used as a building block for complex molecules. S-1-CPP is also known for its ability to act as a catalyst for chemical reactions, making it a useful tool for synthetic chemists. It has been studied for its potential use in medicinal and biotechnological applications, including as a potential drug delivery system. In
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis in Drug Development
(S)-1-Chloro-3-phenylpropan-2-ol has been utilized in the chemoenzymatic synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. The compound is kinetically resolved using lipase B from Candida antarctica to yield chiral building blocks. These blocks are subsequently converted into the enantiomers of the mentioned antidepressants (Liu, Hoff, & Anthonsen, 2000).
Biotransformation in Yeast Cultures
Biotransformation studies of 3-chloro-1-phenylpropan-1-one in yeast strains have revealed interesting insights. In cultures of certain yeast strains, (S)-3-Chloro-1-phenylpropan-1-ol was observed in significant amounts. These findings suggest potential applications in enantiospecific reductions and biological transformations (Janeczko & Kostrzewa-Susłow, 2014).
Alkylations in Organic Synthesis
(S)-1-Chloro-3-phenylpropan-2-ol is involved in alkylations with benzene in the presence of Lewis acid, leading to products with retained or inverted configurations. These reactions are significant for understanding stereochemistry in organic synthesis (Masuda, Nakajima, & Suga, 1983).
Inhibitory Action Against Bacteria
This compound has demonstrated inhibitory action against Pseudomonas aeruginosa. It is suggested to be a suitable preservative for oral suspensions and mixtures due to its bactericidal properties (Richards & McBride, 1973).
Catalysis and Chemical Transformations
It plays a role in various catalytic and chemical transformations. For instance, it's involved in the dehydrogenation, hydrogenolysis, isomerization, and hydrogenation of related organic compounds, indicating its utility in diverse chemical processes (Chin, Shin, & Kim, 1988).
Eigenschaften
IUPAC Name |
(2S)-1-chloro-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCYGKCAOPJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Chloro-3-phenylpropan-2-ol | |
CAS RN |
406945-51-5 | |
| Record name | (2S)-1-chloro-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



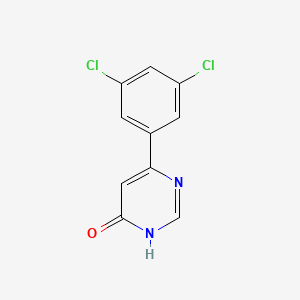
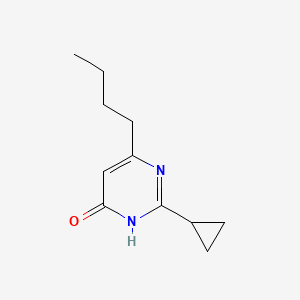
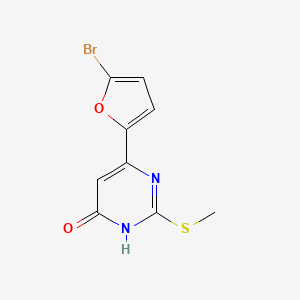
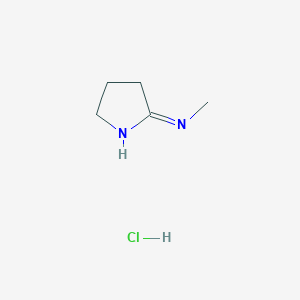
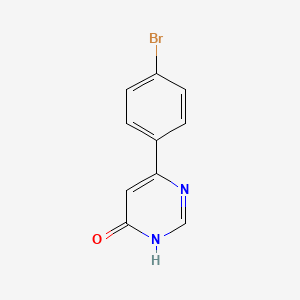
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
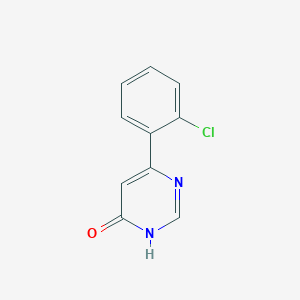
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
